3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a complex organic compound with a unique structure that combines an oxirane ring with a tetrahydroimidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves multiple steps. One common method starts with the preparation of the oxirane ring, which is then attached to a phenyl group. This intermediate is subsequently reacted with a tetrahydroimidazo[1,5-a]pyridine derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols.
Reduction: Reduction reactions can target the imidazo[1,5-a]pyridine core, leading to the formation of different hydrogenated derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazo[1,5-a]pyridine core can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: is similar to other compounds with oxirane rings and imidazo[1,5-a]pyridine cores, such as:
Uniqueness
The uniqueness of this compound lies in its combination of an oxirane ring with a tetrahydroimidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-8-18-13(3-1)9-17-16(18)12-4-6-14(7-5-12)19-10-15-11-20-15/h4-7,9,15H,1-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVSHWORGUKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC=C(C=C3)OCC4CO4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.